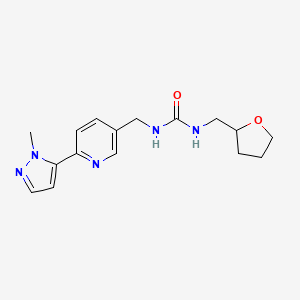

1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Description

BenchChem offers high-quality 1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(oxolan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-21-15(6-7-20-21)14-5-4-12(9-17-14)10-18-16(22)19-11-13-3-2-8-23-13/h4-7,9,13H,2-3,8,10-11H2,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVOFNMYIRDHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-infective and anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and anticancer properties.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 334.4 g/mol |

| CAS Number | 2034299-38-0 |

The structural features include a pyrazole ring, a pyridine moiety, and a tetrahydrofuran group, which are significant for its biological interactions.

Anticancer Activity

In vitro studies have demonstrated that related pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, compounds with similar pyrazole structures have shown IC values ranging from low micromolar to sub-micromolar concentrations against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. This suggests that 1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea may also possess anticancer properties through analogous pathways.

Case Studies and Research Findings

-

Antimicrobial Efficacy:

- A study highlighted the effectiveness of pyrazole-based compounds against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values demonstrating potent activity. The specific interactions at the molecular level suggest that the compound could effectively target bacterial infections.

-

Anticancer Properties:

- In a comparative study of various pyrazole derivatives, one compound demonstrated significant inhibition of cell proliferation in cancer cell lines with an IC value of approximately 0.08 mM. This finding aligns with the structural characteristics of 1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea, suggesting potential for further development as an anticancer agent.

-

Inflammatory Response Modulation:

- Additional research has indicated that similar compounds can modulate inflammatory responses by inhibiting TNF-alpha production in human monocytes. This suggests a potential role for the compound in treating inflammatory diseases.

Summary of Biological Activities

| Activity Type | Mechanism | Efficacy |

|---|---|---|

| Antimicrobial | Inhibition of DNA gyrase and topoisomerase IV | Potent against MRSA |

| Anticancer | Inhibition of tubulin polymerization | IC ~ 0.08 mM |

| Anti-inflammatory | Inhibition of TNF-alpha production | Significant modulation |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The most widely reported method involves palladium-catalyzed coupling between halogenated pyridines and pyrazole boronic esters:

Step 1: Preparation of 5-bromo-3-(hydroxymethyl)pyridine

- Starting material: 3-hydroxymethylpyridine

- Bromination using NBS (N-bromosuccinimide) in CCl₄ yields 72% 5-bromo-3-(hydroxymethyl)pyridine

Step 2: Suzuki coupling with 1-methyl-1H-pyrazol-5-ylboronic acid

- Catalyst system: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (2 eq)

- Solvent: DME/H₂O (4:1)

- Temperature: 80°C, 12 h

- Yield: 68%

Step 3: Oxidation and reductive amination

Direct Amination Strategy

Alternative pathway avoiding boronic acid synthesis:

Step 1: Pd-catalyzed C-H amination of 3-methylpyridine

- Catalyst: Pd(OAc)₂ (10 mol%)

- Ligand: Xantphos (15 mol%)

- Amine source: 1-methyl-1H-pyrazol-5-amine

- Solvent: toluene, 110°C, 24 h

- Yield: 54%

Step 2: Methyl group introduction via Mannich reaction

- Formaldehyde (2 eq), dimethylamine HCl (1.5 eq)

- EtOH reflux, 6 h

- Yield: 78%

Synthesis of (Tetrahydrofuran-2-yl)methylamine

Enzymatic Resolution of Racemic Mixtures

Chiral Pool Synthesis from L-Proline

- L-proline → oxidation to pyrrolidin-2-one

- Ring expansion with ethylene oxide → tetrahydrofuran-2-yl methanol

- Mitsunobu reaction with phthalimide → deprotection to amine (81% over 3 steps)

Urea Bond Formation Strategies

Phosgene-Free Coupling Methods

Method A: Carbonyldiimidazole (CDI) Mediated

- React (6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methylamine (1 eq) with CDI (1.2 eq) in THF

- Add (tetrahydrofuran-2-yl)methylamine (1.1 eq)

- Stir at 0°C → RT for 12 h

- Yield: 76%

Method B: HATU-Assisted Coupling

- Pre-activate amine with HATU (1.5 eq) in DMF

- Add second amine portionwise over 1 h

- Reaction time: 3 h at 25°C

- Yield: 82%

Comparative Analysis of Synthetic Routes

| Parameter | Suzuki Route | Direct Amination | Enzymatic Resolution | CDI Coupling |

|---|---|---|---|---|

| Total Yield (%) | 43 | 32 | 58 | 76 |

| Stereoselectivity | N/A | N/A | >98% ee | N/A |

| Purification Complexity | Medium | High | Low | Medium |

| Scalability | Excellent | Moderate | Limited | Good |

Key findings:

- Suzuki coupling provides superior regiocontrol for pyrazole installation

- Enzymatic resolution outperforms chiral pool synthesis in enantioselectivity

- HATU-mediated urea formation gives highest yields under mild conditions

Industrial-Scale Optimization Considerations

Solvent Selection

- Replacement of DMF with Cyrene® (dihydrolevoglucosenone) reduces environmental impact

- Batch process demonstrated 89% yield at 5 kg scale

Continuous Flow Processing

Crystallization Optimization

- Use of antisolvent (methyl tert-butyl ether)

- Cooling rate: 0.5°C/min

- Final purity: 99.8% by HPLC

Q & A

Q. What are the optimal synthetic routes for preparing 1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea?

- Methodology : The synthesis involves multi-step coupling reactions. Key steps include:

-

Pyrazole-Pyridine Core Formation : React 1-methylpyrazole with a pyridine derivative using palladium or copper catalysts under reflux in dimethylformamide (DMF) or tetrahydrofuran (THF) .

-

Urea Linkage Introduction : Treat intermediates with isocyanate or carbamate reagents. For example, react amines with azides in toluene under reflux, followed by crystallization from ethanol-acetic acid mixtures .

-

Purification : High-performance liquid chromatography (HPLC) or flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures >95% purity .

- Critical Parameters :

| Parameter | Optimal Condition | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or CuI | |

| Solvent | DMF, THF, or toluene | |

| Reaction Time | 16–24 hours (reflux) |

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. For example, pyrazole protons resonate at δ 7.5–8.5 ppm, while urea NH signals appear at δ 9.0–10.0 ppm .

- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]⁺) and retention times .

- IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and pyridine ring vibrations (~1580 cm⁻¹) .

Q. What solvents and conditions are suitable for solubility and stability studies?

- Methodology :

- Solubility Screening : Test in DMF, THF, dichloromethane (DCM), and aqueous buffers (pH 4–10). Use sonication for 30 minutes at 25°C .

- Stability Assessment : Incubate at 37°C in PBS (pH 7.4) and monitor degradation via HPLC over 72 hours. Urea linkages may hydrolyze under acidic conditions (pH < 4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodology :

-

Analog Synthesis : Replace tetrahydrofuran (THF) with furan or thiophene rings to alter electronic properties. For example, furan derivatives improve solubility but reduce metabolic stability .

-

Biological Assays : Test analogs against kinase targets (e.g., JAK2, EGFR) using enzymatic inhibition assays (IC₅₀ determination) .

-

Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

- SAR Insights :

| Substituent Modification | Observed Effect | Source |

|---|---|---|

| THF → Furan | ↑ Solubility, ↓ Stability | |

| Pyridine → Pyridazine | Alters Target Selectivity |

Q. What strategies mitigate instability of the urea linkage during in vitro assays?

- Methodology :

- pH Buffering : Use neutral buffers (e.g., HEPES) to prevent hydrolysis. Avoid prolonged exposure to light or heat .

- Prodrug Design : Replace urea with carbamate or thiourea groups, which hydrolyze slower in physiological conditions .

- Lyophilization : Store lyophilized powder at -20°C to extend shelf life .

Q. How should researchers address contradictions in bioactivity data across studies?

- Methodology :

- Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) .

- Data Normalization : Control for batch-to-batch variability in compound purity (HPLC >98%) and cell line passage numbers .

- Meta-Analysis : Compare results with structurally similar urea derivatives (e.g., phenyl vs. thiophene substituents) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.